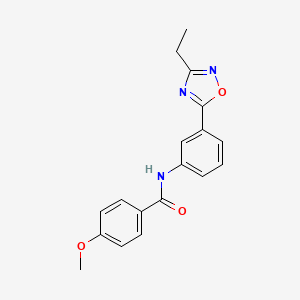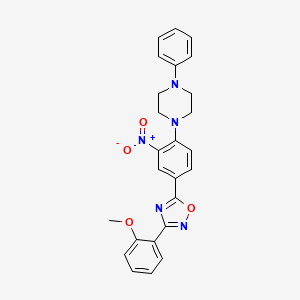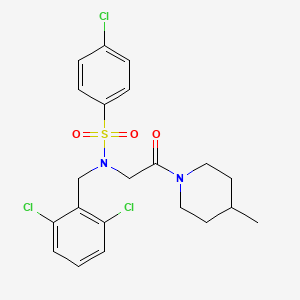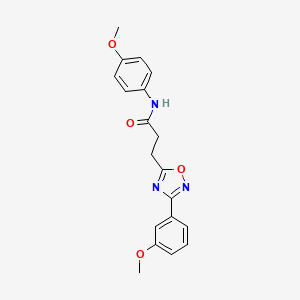
N-(3-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as CTB, is a chemical compound with potential applications in scientific research.
Scientific Research Applications
N-(3-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been used in various scientific research applications, including as a fluorescent probe for the detection of protein-protein interactions, as a tool for studying the structure and function of ion channels, and as a potential therapeutic agent for the treatment of neurodegenerative diseases.
Mechanism of Action
N-(3-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide works by binding to specific proteins or ion channels in cells, leading to changes in their activity or function. This can result in a range of biochemical and physiological effects, depending on the specific target of N-(3-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide are diverse and depend on the specific target of the compound. For example, N-(3-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to modulate the activity of ion channels involved in synaptic transmission, leading to changes in neuronal excitability and synaptic plasticity. Additionally, N-(3-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to interact with proteins involved in the regulation of cell growth and survival, potentially leading to anti-tumor effects.
Advantages and Limitations for Lab Experiments
One advantage of N-(3-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is its high selectivity for specific protein targets, which allows for precise manipulation of cellular function. However, the use of N-(3-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments can be limited by its potential toxicity and the need for specialized equipment and techniques for its detection and analysis.
Future Directions
There are many potential future directions for the use of N-(3-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in scientific research. For example, N-(3-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide could be further developed as a tool for the study of ion channel function in disease states, or as a therapeutic agent for the treatment of neurodegenerative diseases. Additionally, the development of new N-(3-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide derivatives with improved selectivity and reduced toxicity could expand its potential applications in a range of research fields.
Synthesis Methods
The synthesis of N-(3-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 3-(p-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with 3-chlorobutanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain N-(3-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in high purity.
properties
IUPAC Name |
N-(3-chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-13-8-10-14(11-9-13)19-22-18(25-23-19)7-3-6-17(24)21-16-5-2-4-15(20)12-16/h2,4-5,8-12H,3,6-7H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIZNAPWEYTNDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














